Product packaging for 6-Bromo-3-methylhexa-3,5-dienal(Cat. No.:CAS No. 113825-43-7)

6-Bromo-3-methylhexa-3,5-dienal

Cat. No.: B8638601
CAS No.: 113825-43-7
M. Wt: 189.05 g/mol
InChI Key: VXUYJCMQZUURHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-methylhexa-3,5-dienal is a brominated unsaturated carbonyl compound that serves as a versatile building block in organic synthesis. Its structure, featuring both an aldehyde functional group and a bromine substituent on a diene system, makes it a valuable substrate for various chemical transformations, including nucleophilic substitution and cycloaddition reactions . Researchers can utilize this compound in the synthesis of more complex molecular architectures, particularly in developing pharmaceutical intermediates and novel organic materials. The bromine atom acts as a good leaving group, enabling further functionalization, while the conjugated system can participate in Diels-Alder reactions . As a specialized chemical, this compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrO B8638601 6-Bromo-3-methylhexa-3,5-dienal CAS No. 113825-43-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113825-43-7

Molecular Formula

C7H9BrO

Molecular Weight

189.05 g/mol

IUPAC Name

6-bromo-3-methylhexa-3,5-dienal

InChI

InChI=1S/C7H9BrO/c1-7(4-6-9)3-2-5-8/h2-3,5-6H,4H2,1H3

InChI Key

VXUYJCMQZUURHA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CBr)CC=O

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of 6 Bromo 3 Methylhexa 3,5 Dienal

Electrophilic Addition Reactions Across the Conjugated Diene Moiety

The conjugated diene system in 6-Bromo-3-methylhexa-3,5-dienal is anticipated to be a primary site of reactivity, particularly for electrophilic addition reactions. The presence of both electron-donating (methyl) and electron-withdrawing (aldehyde and bromo) groups influences the electron density and polarization of the diene.

The addition of bromine (Br₂) to a conjugated diene like 1,3-butadiene (B125203) typically results in a mixture of 1,2- and 1,4-addition products. libretexts.orglibretexts.orglibretexts.orgopenstax.org This reaction proceeds through a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.orgopenstax.org For this compound, electrophilic attack by bromine would likely occur at the C5-C6 double bond, influenced by the electronic effects of the substituents.

The initial electrophilic attack of Br₂ is expected to form a bromonium ion, which then opens to an allylic carbocation with the positive charge delocalized between C4 and C6. Nucleophilic attack by the bromide ion (Br⁻) can then occur at either of these positions, leading to the 1,2- and 1,4-adducts, respectively. The ratio of these products is often dependent on the reaction temperature. chemtube3d.com At lower temperatures, the 1,2-addition product is typically favored as the kinetic product, while at higher temperatures, the more stable 1,4-addition product is favored as the thermodynamic product. chemtube3d.com

Table 1: Predicted Products of Bromine Addition to this compound

Reaction TypePredicted Major ProductReaction ConditionsTheoretical Rationale
1,2-Addition (Kinetic Control)5,6-Dibromo-3-methylhexa-3,5-dienalLow TemperatureFaster formation due to proximity of the nucleophile to the initially formed carbocation.
1,4-Addition (Thermodynamic Control)4,6-Dibromo-3-methylhexa-2,5-dienalElevated TemperatureFormation of a more substituted and stable internal double bond.

The stereochemistry of the addition would likely be anti, as is typical for the bromination of alkenes proceeding through a bromonium ion intermediate. masterorganicchemistry.com

Oxidative cleavage of the diene system in this compound would provide a route to smaller, functionalized molecules.

Ozonolysis: This powerful reaction cleaves carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.combyjus.com Treatment of this compound with ozone would likely lead to the cleavage of both double bonds, forming an unstable ozonide intermediate. wikipedia.org The final products would depend on the workup conditions. wikipedia.orgbyjus.com A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield aldehydes and ketones, while an oxidative workup (e.g., with hydrogen peroxide) would produce carboxylic acids where aldehydes would have formed. wikipedia.orgmasterorganicchemistry.combyjus.com Given the presence of the aldehyde group, oxidative workup would lead to the formation of a dicarboxylic acid.

Table 2: Predicted Ozonolysis Products of this compound

Workup ConditionPredicted Products from Cleavage of Both Double Bonds
Reductive Workup (e.g., DMS)Glyoxal, Methylglyoxal, and Bromoformaldehyde
Oxidative Workup (e.g., H₂O₂)Oxalic acid, Pyruvic acid, and Carbonyl dibromide (which would likely hydrolyze)

Peroxide-Mediated Reactions: Reactions with peroxides, such as hydrogen peroxide catalyzed by methylrhenium trioxide, can lead to epoxidation or dihydroxylation of conjugated dienes. acs.org The reaction often favors the more electron-rich double bond. In this case, the C5-C6 double bond might be more susceptible to epoxidation. The presence of conjugated dienes is also a key indicator in lipid peroxidation processes. theorango.com

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in this compound is a vinylic halide, which has distinct reactivity compared to alkyl halides.

Vinylic halides are generally unreactive towards classical Sₙ1 and Sₙ2 nucleophilic substitution reactions. libretexts.orgvaia.comyoutube.com An Sₙ2 reaction is hindered by the steric bulk of the double bond and the repulsion between the incoming nucleophile and the pi-electron cloud. libretexts.orgvaia.com An Sₙ1 reaction is disfavored due to the instability of the resulting vinylic carbocation, where the positive charge is on an sp-hybridized carbon. youtube.com However, under specific conditions, such as with very strong bases or through radical mechanisms (Sʀɴ1), substitution can occur. acs.org Metal-catalyzed cross-coupling reactions, which proceed through different mechanisms, are a more common way to achieve substitution at vinylic positions. frontiersin.orgnih.gov

A highly effective method for activating unreactive vinylic halides is through halogen-metal exchange, most commonly with organolithium reagents like n-butyllithium or t-butyllithium. wikipedia.orgharvard.edu This reaction would convert the vinylic bromide into a vinyllithium (B1195746) species. ontosight.aiwikipedia.org

This vinyllithium reagent is a potent nucleophile and a strong base. wikipedia.orgmt.com The reaction typically proceeds with retention of the double bond's stereochemistry. wikipedia.orgharvard.edu The newly formed organolithium compound can then react with a variety of electrophiles. For instance, reaction with an aldehyde or ketone would yield an allylic alcohol. wikipedia.orgwikipedia.org The regioselectivity is controlled by the position of the lithium, which replaces the bromine atom.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search for experimental data related to the NMR spectroscopic analysis of 6-Bromo-3-methylhexa-3,5-dienal yielded no specific results. Consequently, a detailed discussion of its proton and carbon NMR spectra, as well as advanced two-dimensional NMR correlations, cannot be provided at this time. Such an analysis would be purely speculative without access to primary research data.

Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational and Conformational Analysis of Unsaturated and Aldehyde Protons

No published ¹H NMR spectra for this compound are available. This data is essential for determining the chemical shifts and coupling constants of the vinylic, methyl, and aldehydic protons, which in turn would allow for the elucidation of the molecule's stereochemistry and preferred conformation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Functional Group Assignments

Similarly, there is no publicly available ¹³C NMR data for this compound. A ¹³C NMR spectrum would be crucial for assigning the chemical shifts of the carbonyl carbon, the olefinic carbons, the methyl carbon, and the carbon bearing the bromine atom, thus confirming the carbon framework of the molecule.

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Advanced NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity between protons and carbons within a molecule. However, no such studies on this compound have been reported in the scientific literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The investigation into the vibrational spectroscopic properties of this compound also returned no specific experimental data.

Analysis of Carbonyl Stretching Frequencies in Halogenated Aldehydes

While general principles suggest that the carbonyl (C=O) stretching frequency in an α,β-unsaturated aldehyde would be found in the range of 1685-1710 cm⁻¹, the specific influence of the bromine atom at the 6-position on this vibrational mode in this compound has not been experimentally determined. molbase.com The presence of conjugation and halogenation can shift this frequency, but without empirical data, a precise assignment is not possible.

Characterization of Conjugated Diene Vibrational Modes

The conjugated diene system in this compound is expected to exhibit characteristic C=C stretching vibrations in the infrared and Raman spectra. The positions and intensities of these bands are sensitive to the conformation of the diene system. However, no specific IR or Raman spectra for this compound have been published to allow for an analysis of these vibrational modes.

Identification of Carbon-Bromine Stretching and Deformation Modes

Infrared (IR) spectroscopy is a critical tool for identifying the vibrational modes of molecules. In the case of this compound, the carbon-bromine (C-Br) bond exhibits characteristic stretching and deformation vibrations.

The C-Br stretching vibrations are typically observed in the fingerprint region of the IR spectrum, specifically between 690 and 515 cm⁻¹. orgchemboulder.com The exact position of this absorption band can be influenced by the surrounding molecular structure. For instance, in terminal alkyl halides, a C-H wagging of the –CH2X group (where X is a halogen) is also seen between 1300-1150 cm⁻¹. orgchemboulder.com The mass of the halogen atom significantly affects the vibrational frequency; as the mass of the halogen increases, the C-X stretching frequency decreases. spectroscopyonline.com This trend is a key identifier for the presence of bromine in the compound.

Deformation modes, or bending vibrations, also provide structural information. These occur at lower frequencies than stretching vibrations and are part of the complex pattern of absorptions in the fingerprint region. williams.edu While overlapping peaks can sometimes complicate the identification of the specific halogen, the combination of stretching and deformation modes provides a reliable signature for the C-Br bond. spectroscopyonline.com

Below is a table summarizing the typical IR absorption ranges for carbon-halogen bonds.

BondStretching Vibration (cm⁻¹)
C-Cl850–550 orgchemboulder.com
C-Br690–515 orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule, particularly those involving the conjugated polyene system.

Investigation of Electronic Transitions and Conjugation Effects in Polyene Systems

The conjugated system of alternating double and single bonds in this compound is responsible for its absorption of ultraviolet and visible light. hope.edu This absorption corresponds to the excitation of π-electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com

The "particle in a box" model can be used to approximate the electronic energy levels of conjugated polyenes. hope.eduyoutube.com According to this model, the wavelength of maximum absorption (λmax) is related to the length of the conjugated system. youtube.com As the extent of conjugation increases, the energy gap between the HOMO and LUMO decreases, resulting in a shift of the absorption to longer wavelengths (a bathochromic or red shift). youtube.com

The electronic transitions in polyenes are typically π → π* transitions. youtube.com The position and intensity of the absorption bands are sensitive to the specific structure of the polyene, including the presence of substituents. The methyl group and the bromine atom in this compound can influence the electronic distribution and, consequently, the UV-Vis spectrum.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound and elucidating its fragmentation patterns. fiveable.me For halogenated organic compounds like this compound, HRMS provides unambiguous identification. nih.gov

HRMS instruments can achieve mass accuracies of less than 5 parts per million (ppm), allowing for the clear distinction between ions of very similar masses. fiveable.me This precision is crucial for confirming the elemental composition, including the number of carbon, hydrogen, oxygen, and bromine atoms. nih.gov The presence of bromine is further confirmed by its characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

Analysis of the fragmentation patterns in the mass spectrum provides valuable information about the molecular structure. The fragmentation of halogenated compounds often involves the loss of the halogen atom or a hydrohalic acid. acs.org By studying these fragments, the connectivity of the atoms within the molecule can be deduced.

X-ray Crystallography for Definitive Solid-State Structural Determination of Crystalline Derivatives

While obtaining a suitable crystal of this compound itself may be challenging, X-ray crystallography of a crystalline derivative can provide the definitive three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms.

For brominated organic compounds, X-ray crystallography can be particularly informative. However, it is important to consider that X-ray exposure can sometimes lead to debromination, which could affect the structural determination. nih.gov This phenomenon is a result of the high energy of the X-rays causing cleavage of the carbon-bromine bond. nih.gov Despite this potential challenge, X-ray crystallography remains the gold standard for obtaining detailed structural information, including bond lengths, bond angles, and torsional angles, which are essential for a complete understanding of the molecule's geometry.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Vibrational Frequency Predictions

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 6-Bromo-3-methylhexa-3,5-dienal, a DFT approach, such as using the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), would be employed to first determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface.

Once the geometry is optimized, the electronic structure can be analyzed. This includes determining the energies and shapes of the molecular orbitals, which are crucial for understanding the molecule's chemical behavior. Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and provide a detailed understanding of the molecule's vibrational modes.

High-Level Ab Initio Methods (e.g., Coupled Cluster Theory) for Benchmark Calculations

For more accurate energy and property calculations, high-level ab initio methods like Coupled Cluster (CC) theory, particularly CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are often used. While computationally more demanding than DFT, these methods provide "gold standard" benchmark data against which the results from more approximate methods can be compared. For a molecule like this compound, CCSD(T) calculations could provide highly accurate values for properties such as the total energy, bond dissociation energies, and reaction barriers, serving as a reference for validating DFT results.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of single bonds, this compound can exist in various conformations. A thorough conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This process maps out the potential energy surface (PES) of the molecule, identifying the global minimum energy conformer as well as other low-energy isomers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction and Orbital Interactions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For this compound, the energy and shape of the HOMO would indicate its ability to donate electrons (nucleophilicity), while the energy and shape of the LUMO would describe its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. The spatial distribution of these orbitals would reveal the likely sites for nucleophilic or electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Elucidating Intramolecular and Intermolecular Interactions, including Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs. For this compound, NBO analysis would quantify the strength and nature of its chemical bonds. A key aspect would be the investigation of hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. These interactions play a significant role in stabilizing the molecule and influencing its geometry and reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Identifying Electrophilic and Nucleophilic Regions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's surface, with different colors indicating regions of varying electrostatic potential. For this compound, regions of negative potential (typically colored red) would indicate areas rich in electrons and susceptible to electrophilic attack, such as the oxygen atom of the carbonyl group. Conversely, regions of positive potential (typically colored blue) would signify electron-deficient areas that are prone to nucleophilic attack, such as the carbonyl carbon and the hydrogen atoms. The bromine atom would also influence the MEP due to its electronegativity.

Applications of 6 Bromo 3 Methylhexa 3,5 Dienal As a Versatile Synthetic Building Block

Advanced Precursor in the Total Synthesis of Complex Natural Products

The structural features of 6-Bromo-3-methylhexa-3,5-dienal make it an ideal starting point for the synthesis of intricate natural products, particularly those containing polyene or terpenoid frameworks.

Utility in Terpene and Diterpenoid Synthesis

While direct total syntheses employing this compound are not extensively documented, the utility of closely related brominated aldehydes in terpene synthesis is well-established. For instance, 3-bromo-2-methylpropenal and its homologous structures are recognized as valuable reagents in the construction of terpene skeletons. The presence of the bromine atom allows for various coupling reactions, while the dienal functionality provides a handle for cyclizations and further elaborations, which are key steps in the assembly of complex cyclic terpenes and diterpenoids. researchgate.netnih.gov The synthesis of various terpenes often involves the use of brominated intermediates to facilitate key bond formations. researchgate.net

The general strategy involves using the brominated dienal to introduce a functionalized carbon chain that can then be cyclized or further modified. The methyl group at the 3-position of this compound is a common structural motif in many isoprenoid natural products, making this building block particularly attractive for targeted syntheses in this class of compounds.

Formation of Conjugated Polyenes and Polyenol Ethers

A significant application of ω-halogenated polyenals, a class of compounds to which this compound belongs, is in the synthesis of extended conjugated polyenes and polyenol ethers. These structures are integral to many biologically active molecules and advanced materials.

A general and efficient method involves the homologation of ω-bromo polyenals to produce longer polyene systems. For example, 5-bromopenta-2,4-dienal can be effectively transformed into its homologous ω-bromo polyenals. These bromo polyenals serve as precursors to ω-bromo polyenol ethers through reaction with alkoxymethylene phosphoranes. The resulting bromo polyenol ethers are valuable reagents for the polyvinylogation of carbonyl compounds. This process, which involves a bromine-lithium exchange followed by condensation with an aldehyde or ketone, allows for the one-pot synthesis of various conjugated tri-, tetra-, and pentaenals in good yields.

This methodology highlights how this compound could be employed to generate longer, functionalized polyene chains, which are otherwise challenging to synthesize with high stereocontrol.

Starting MaterialReagentProductApplication
ω-Halogeno polyenals (e.g., 5-bromopenta-2,4-dienal)Methoxymethylene(triphenyl)phosphoraneω-Halogeno polyenol ethersPrecursors for polyvinylogation
ω-Bromo polyenol ethersn-BuLi, then a carbonyl compoundConjugated polyenalsSynthesis of extended polyene systems

Development of Novel Organic Reactions and Synthetic Methodologies

The unique reactivity of this compound makes it a candidate for the development of new synthetic reactions. The presence of both an electrophilic aldehyde and a carbon-bromine bond that can participate in a variety of coupling reactions opens up possibilities for novel cascade or domino reactions.

While specific "named" reactions centered on this compound are not yet established, its structure is amenable to several modern synthetic strategies. For example, palladium-catalyzed reactions could be envisioned where an initial coupling at the C-Br bond is followed by a cyclization involving the dienal system. Such cascade reactions are highly sought after for their efficiency in rapidly building molecular complexity from simple starting materials. nih.gov

Furthermore, the dienal portion of the molecule can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to construct cyclic systems with high stereocontrol. The bromine atom can be retained for subsequent transformations or can influence the regioselectivity of the cycloaddition.

Synthesis of Novel Functional Organic Molecules through Derivatization

The functional groups present in this compound allow for its derivatization into a wide range of other functional organic molecules, including heterocyclic systems.

Construction of Halogenated Heterocyclic Systems (e.g., Isoxazoles)

The synthesis of isoxazoles, a class of five-membered heterocycles with significant applications in medicinal chemistry, can be achieved from α,β-unsaturated carbonyl compounds. organic-chemistry.org One established method involves the reaction of such compounds with hydroxylamine. youtube.com

In the context of this compound, a plausible route to a halogenated isoxazole (B147169) would involve the reaction with hydroxylamine. The initial reaction would likely form an oxime at the aldehyde position, followed by an intramolecular Michael addition of the oxime hydroxyl group to the conjugated diene system and subsequent tautomerization and elimination to afford the aromatic isoxazole ring. The bromine atom would remain on the side chain, providing a handle for further functionalization.

Another potential route involves the 1,3-dipolar cycloaddition of a nitrile oxide with the dienal system. In some cases, isoxazole synthesis proceeds through the loss of HBr from a brominated intermediate, a transformation for which this compound is already primed. organic-chemistry.org

Starting Material ClassReagent/MethodProduct Class
α,β-Unsaturated carbonyl compoundsHydroxylamineIsoxazoles
Electron-deficient alkenesNitrile oxide generation, 1,3-dipolar cycloaddition, HBr elimination3,5-Disubstituted isoxazoles

Future Research Directions and Emerging Avenues in Bromo Dienal Chemistry

Development of Sustainable and Environmentally Benign Synthesis Approaches

The chemical industry is increasingly under pressure to adopt greener and more sustainable practices. encyclopedia.pub The synthesis of complex molecules like 6-Bromo-3-methylhexa-3,5-dienal provides a prime opportunity to implement environmentally benign methodologies from the outset. Future research should prioritize the development of synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.

One promising avenue is the application of "green chemistry" principles to the synthesis of α,β-unsaturated carbonyl compounds. scielo.brgoogle.com This could involve exploring catalytic methods that replace stoichiometric reagents, using safer solvent systems, and improving atom economy. For instance, developing a one-pot synthesis from readily available starting materials would be a significant step towards a more sustainable process. rsc.org The use of microwave irradiation, which can enhance reaction rates and reduce energy consumption, also presents a viable strategy for the synthesis of related heterocyclic compounds and could be adapted for dienal synthesis. researchgate.net

Green Chemistry PrincipleApplication in Bromo-Dienal Synthesis
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Catalysis Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste.
Benign Solvents Utilizing water, supercritical fluids, or ionic liquids as alternatives to volatile organic solvents.
Renewable Feedstocks Investigating the synthesis of dienal precursors from biomass-derived starting materials.

Investigation of Catalytic Transformations for Enhanced Efficiency and Selectivity

Catalysis is a powerful tool for achieving high efficiency and selectivity in organic synthesis. For a molecule with multiple reactive sites like this compound, the development of selective catalytic transformations is crucial. Future research should focus on catalysts that can precisely control reactions at the aldehyde, the double bonds, or the carbon-bromine bond.

Palladium-catalyzed cross-coupling reactions, for example, are highly effective for forming new carbon-carbon and carbon-heteroatom bonds. acs.org Investigating the use of palladium catalysts with specifically designed ligands could enable selective functionalization of the bromine-bearing carbon. Furthermore, catalyst-controlled regiodivergent oxidation of similar diol systems has shown promise in achieving site selectivity, a principle that could be applied to the selective oxidation of dienal precursors. youtube.com The development of catalysts that can differentiate between the two double bonds of the dienal system would open up a vast array of synthetic possibilities.

Exploration of Photochemical and Electrochemical Reactivity

Photochemistry and electrochemistry offer unique and often milder alternatives to traditional thermal reactions. The conjugated diene system in this compound makes it an ideal candidate for photochemical exploration. The study of photochemical reactions of conjugated dienes has revealed a rich variety of transformations, including cycloadditions and rearrangements. caltech.eduresearchgate.netresearchgate.netrsc.orgscribd.com Future work could investigate the [2+2] photocycloadditions of this bromo-dienal, potentially leading to novel and complex molecular architectures. researchgate.net

Electrochemical methods provide a means to generate reactive species in situ, often with high selectivity and without the need for harsh chemical oxidants or reductants. encyclopedia.pub The electrochemical bromination of alkenes and arenes has been well-established and could be a key strategy in the synthesis of this compound itself or its derivatives. encyclopedia.pubthieme-connect.denih.govrsc.orgacs.org Exploring the electrochemical reduction of the carbon-bromine bond or the oxidation of the aldehyde group could also lead to new synthetic pathways.

MethodPotential Application to this compound
Photochemistry Intramolecular or intermolecular cycloaddition reactions involving the diene system.
Electrochemistry Selective oxidation or reduction of functional groups, and electrosynthesis of the target molecule or its derivatives. thieme-connect.de

Bio-inspired Synthesis and Biomimetic Transformations Involving Dienals

Nature often provides elegant solutions to complex synthetic challenges. Bio-inspired synthesis seeks to mimic these natural processes to create complex molecules. wikipedia.org The structural motifs present in this compound are found in various natural products. Investigating the biosynthetic pathways of related natural compounds could provide inspiration for the synthesis of this bromo-dienal.

Biomimetic transformations, which use synthetic catalysts to mimic enzymatic reactions, are a powerful tool in organic synthesis. wikipedia.orgnih.gov For example, a biomimetic-inspired Diels-Alder reaction has been used in the synthesis of complex natural products. rsc.org Given the diene functionality in this compound, exploring biomimetic Diels-Alder reactions or other pericyclic reactions could lead to the efficient construction of intricate molecular frameworks. researchgate.net

Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deep understanding of reaction mechanisms is essential for optimizing reaction conditions and developing new transformations. Advanced spectroscopic techniques that allow for the in-situ monitoring of reactions are invaluable in this regard. Techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the concentrations of reactants, products, and even transient intermediates. rsc.orgmt.comnih.govspectroscopyonline.comeuropeanpharmaceuticalreview.commt.comacs.orgnih.govpharmtech.com

Future research on the reactivity of this compound would greatly benefit from the application of these in-situ monitoring techniques. spectroscopyonline.com By observing the reaction as it happens, researchers can gain insights into the reaction kinetics and identify key intermediates, which is crucial for elucidating reaction pathways and improving yields and selectivities. nih.govnih.gov

Spectroscopic TechniqueInformation Gained
In-situ FTIR Real-time tracking of changes in functional groups, providing kinetic data. rsc.orgnih.govmt.comacs.org
In-situ NMR Detailed structural information on reactants, products, and intermediates, allowing for quantitative analysis. europeanpharmaceuticalreview.compharmtech.comnih.gov
Mass Spectrometry Detection and characterization of low-concentration reactive intermediates. nih.gov

Integration of Machine Learning and Artificial Intelligence for Reactivity Prediction and Compound Design

Q & A

Basic: What are the optimized synthetic routes for 6-bromo-3-methylhexa-3,5-dienal, and how are regioselectivity challenges addressed?

Answer:
The synthesis typically involves bromination of conjugated dienals or allylic bromination of pre-functionalized precursors. For example, regioselective bromination can be achieved using reagents like BBr₃ in dichloromethane (DCM) at low temperatures (-78°C), followed by gradual warming to room temperature to minimize side reactions . Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for verifying regiochemistry and purity. Challenges in controlling double-bond geometry require optimization of reaction time, temperature, and stoichiometric ratios of brominating agents.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) is essential for unambiguous determination of stereochemistry and bond lengths in brominated dienals . For labile compounds, rapid crystallization at low temperatures (-20°C) in non-polar solvents (e.g., hexane/ethyl acetate mixtures) minimizes decomposition. Discrepancies between computational (DFT-optimized) and experimental structures often arise from crystal-packing effects, necessitating Hirshfeld surface analysis to validate intermolecular interactions .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key for identifying olefinic protons (δ 5.2–6.8 ppm) and aldehyde protons (δ 9.5–10.2 ppm). Coupling constants (J = 10–16 Hz) confirm E/Z configurations.
  • IR Spectroscopy : Aldehyde C=O stretches (1720–1700 cm⁻¹) and conjugated C=C stretches (1650–1600 cm⁻¹) are diagnostic.
  • High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular formula (C₇H₉BrO). Cross-referencing with NIST spectral databases ensures reliability .

Advanced: How can researchers reconcile contradictory NMR data for this compound across studies?

Answer:
Contradictions often stem from solvent effects, pH, or dynamic equilibria (e.g., keto-enol tautomerism). To resolve this:

Perform variable-temperature NMR (-40°C to 60°C) to detect exchange processes.

Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen-bonding interactions.

Validate assignments via 2D techniques (COSY, HSQC) and compare with computational predictions (e.g., Gaussian NMR shielding tensors) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to volatile aldehydes and potential bromine release.
  • First Aid : Immediate flushing with water for skin/eye contact; medical consultation is mandatory for inhalation exposure .

Advanced: What strategies improve the stability of this compound in long-term storage?

Answer:

  • Temperature Control : Store at -20°C under argon to prevent oxidation.
  • Light Sensitivity : Amber glass vials reduce photodegradation.
  • Stabilizers : Addition of 0.1% hydroquinone inhibits radical-mediated decomposition. Stability should be monitored via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

Basic: How is this compound utilized in natural product synthesis?

Answer:
It serves as a key electrophile in Diels-Alder reactions for constructing bicyclic terpenoids. For example, coupling with dienes (e.g., isoprene) under Lewis acid catalysis (e.g., BF₃·OEt₂) yields functionalized cyclohexene intermediates, pivotal in sesquiterpene synthesis .

Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Key parameters include:

  • Electrophilicity Index (ω) : Predicts sites prone to nucleophilic attack.
  • Frontier Molecular Orbital (FMO) Analysis : Identifies HOMO-LUMO gaps influencing oxidative addition with Pd catalysts. Experimental validation via kinetic studies (e.g., Eyring plots) is essential .

Advanced: How do steric and electronic effects influence the asymmetric synthesis of this compound derivatives?

Answer:
Chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed allylic alkylation control enantioselectivity. Steric bulk at the α-position directs bromide displacement, while electron-withdrawing groups (e.g., -CHO) enhance electrophilicity. Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak AD-H column) or Mosher ester analysis .

Basic: What are common impurities in this compound synthesis, and how are they removed?

Answer:

  • Di-brominated Byproducts : Formed via over-bromination; mitigated by stoichiometric control (1.05 equiv Br₂).
  • Aldol Condensation Products : Suppressed by low-temperature reactions (-20°C).
  • Purification : Flash chromatography (silica gel, hexane:ethyl acetate 4:1) or preparative HPLC achieves >95% purity .

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